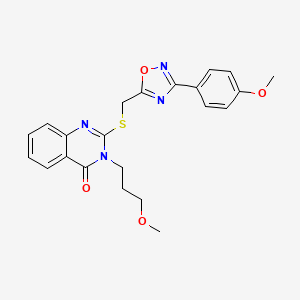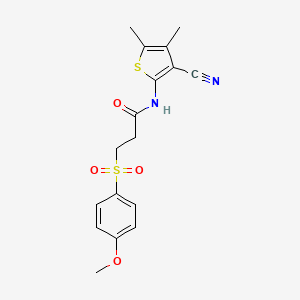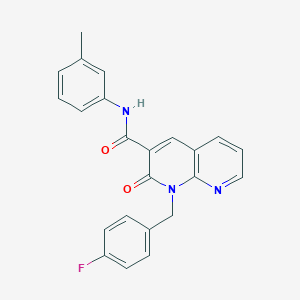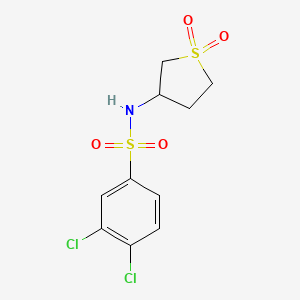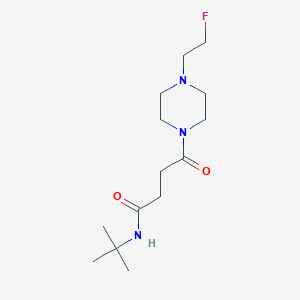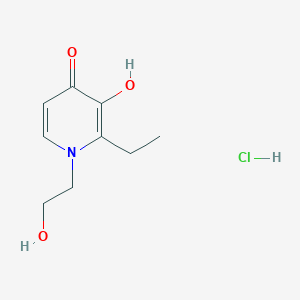
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride, commonly known as EHP-101, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic properties in the treatment of various neurological disorders.
作用机制
The exact mechanism of action of EHP-101 is not fully understood. However, it has been proposed that EHP-101 exerts its therapeutic effects by modulating the activity of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite. EHP-101 has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory properties.
生化和生理效应
EHP-101 has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers in the brain. Furthermore, EHP-101 has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using EHP-101 in lab experiments is its high potency and specificity towards the CB2 receptor. This allows for precise modulation of the endocannabinoid system without affecting other receptors. However, one of the limitations of using EHP-101 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research and development of EHP-101. One potential application is in the treatment of multiple sclerosis, where EHP-101 has shown promising results in animal models. Furthermore, EHP-101 has also been proposed as a potential treatment for neuropathic pain and epilepsy. Additionally, further research is needed to fully elucidate the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.
In conclusion, EHP-101 is a novel chemical compound that has shown potential therapeutic properties in the treatment of various neurological disorders. Its high potency and specificity towards the CB2 receptor make it a promising candidate for further research and development. However, further studies are needed to fully understand the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of EHP-101 involves the reaction of 2-ethyl-3-hydroxy-4(1H)-pyridinone with 2-chloroethanol in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain EHP-101 in its hydrochloride salt form. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry.
科学研究应用
EHP-101 has been extensively studied for its potential therapeutic properties in the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and epilepsy. In a study conducted on animal models, EHP-101 was found to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. Furthermore, EHP-101 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-2-7-9(13)8(12)3-4-10(7)5-6-11;/h3-4,11,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXULRPCLWACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)
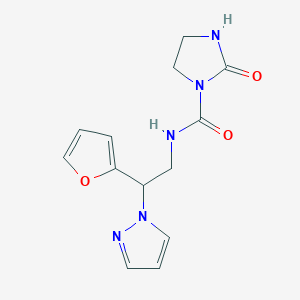
![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)
![1,7-bis(2-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2773105.png)
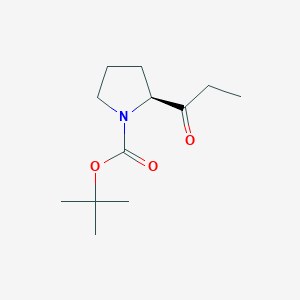
![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)
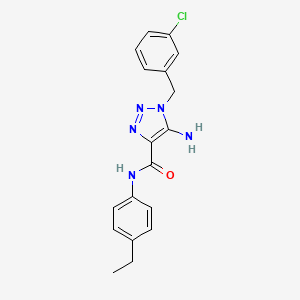
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2773112.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)
